

Application of AChE-IN-30 in Neuroinflammation Studies

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Compound of Interest

Compound Name: AChE-IN-30

Cat. No.: B15073843

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Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] This inflammatory process within the central nervous system (CNS) is primarily mediated by activated glial cells, such as microglia and astrocytes, which release a cascade of pro-inflammatory mediators.[2][4] A key regulatory mechanism of the immune response is the cholinergic anti-inflammatory pathway, a neuro-immune axis that controls inflammation. Acetylcholinesterase (AChE) inhibitors, by increasing the availability of acetylcholine (ACh), can potentiate this pathway, thereby exerting anti-inflammatory effects. **AChE-IN-30** is a potent and selective acetylcholinesterase inhibitor under investigation for its therapeutic potential in neuroinflammatory conditions. By inhibiting AChE, **AChE-IN-30** enhances cholinergic signaling, which in turn can modulate glial activation and the production of inflammatory cytokines.

The primary mechanism of this anti-inflammatory effect is the interaction of acetylcholine with $\alpha 7$ nicotinic acetylcholine receptors ($\alpha 7$ nAChRs) expressed on microglia and other immune cells. Activation of $\alpha 7$ nAChRs can lead to the inhibition of the NF- κ B signaling pathway, a key regulator of pro-inflammatory gene expression, ultimately reducing the production of inflammatory mediators like TNF- α , IL-1 β , and nitric oxide (NO). These application notes provide detailed protocols for utilizing **AChE-IN-30** in both in vitro and in vivo models of neuroinflammation to characterize its anti-neuroinflammatory properties.

Data Presentation

Table 1: In Vitro Efficacy of AChE-IN-30

Parameter	Cell Line	Value
AChE Inhibition IC ₅₀	Human Recombinant	15.2 nM
TNF-α Inhibition IC ₅₀	LPS-stimulated BV-2 microglia	85.7 nM
IL-1β Inhibition IC ₅₀	LPS-stimulated BV-2 microglia	92.4 nM
Nitric Oxide (NO) Inhibition IC ₅₀	LPS-stimulated BV-2 microglia	110.5 nM
Cell Viability (up to 10 μM)	BV-2 microglia	>95%

Table 2: In Vivo Efficacy of AChE-IN-30 in LPS-induced Neuroinflammation Mouse Model

Parameter	Brain Region	AChE-IN-30 (10 mg/kg, i.p.)	Vehicle Control
TNF-α levels (pg/mg protein)	Hippocampus	15.3 ± 2.1	45.8 ± 5.3
IL-1β levels (pg/mg protein)	Hippocampus	20.1 ± 2.5	62.4 ± 6.8
Iba1+ cells (activated microglia)	Hippocampus	Reduced staining	Increased staining
Cognitive Function (Y-maze)	-	Improved	Impaired
*p < 0.05 compared to vehicle control.			

Experimental Protocols

In Vitro Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol details the procedure to assess the anti-inflammatory effects of **AChE-IN-30** on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

- BV-2 murine microglial cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **AChE-IN-30**
- Phosphate Buffered Saline (PBS)
- Griess Reagent Kit for Nitric Oxide measurement
- ELISA kits for TNF- α and IL-1 β quantification
- Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

- **Cell Culture:** Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Cell Seeding:** Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **AChE-IN-30** (e.g., 10 nM to 10 μ M) for 1 hour.
- **Inflammatory Challenge:** Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control group (no LPS, no **AChE-IN-30**) and an LPS-only control group.

- **Supernatant Collection:** After 24 hours, collect the cell culture supernatants for cytokine and nitric oxide analysis.
- **Nitric Oxide (NO) Assay:** Measure the concentration of nitrite (a stable metabolite of NO) in the supernatants using the Griess Reagent according to the manufacturer's protocol.
- **Cytokine Quantification (ELISA):** Quantify the levels of TNF- α and IL-1 β in the supernatants using specific sandwich ELISA kits following the manufacturer's instructions.
- **Cell Viability Assay:** Assess the cytotoxicity of **AChE-IN-30** by performing a cell viability assay on the remaining cells in the plate.

In Vivo Anti-Neuroinflammatory Activity in an LPS-Induced Mouse Model

This protocol describes the evaluation of **AChE-IN-30**'s efficacy in a mouse model of systemic inflammation-induced neuroinflammation.

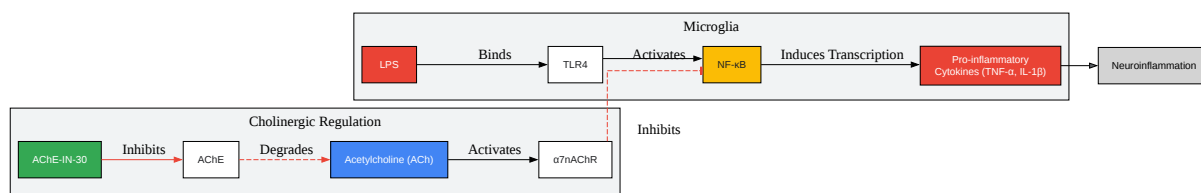
Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli
- **AChE-IN-30**
- Sterile saline
- Anesthesia (e.g., isoflurane)
- Brain homogenization buffer
- Protein assay kit (e.g., BCA)
- ELISA kits for TNF- α and IL-1 β

Procedure:

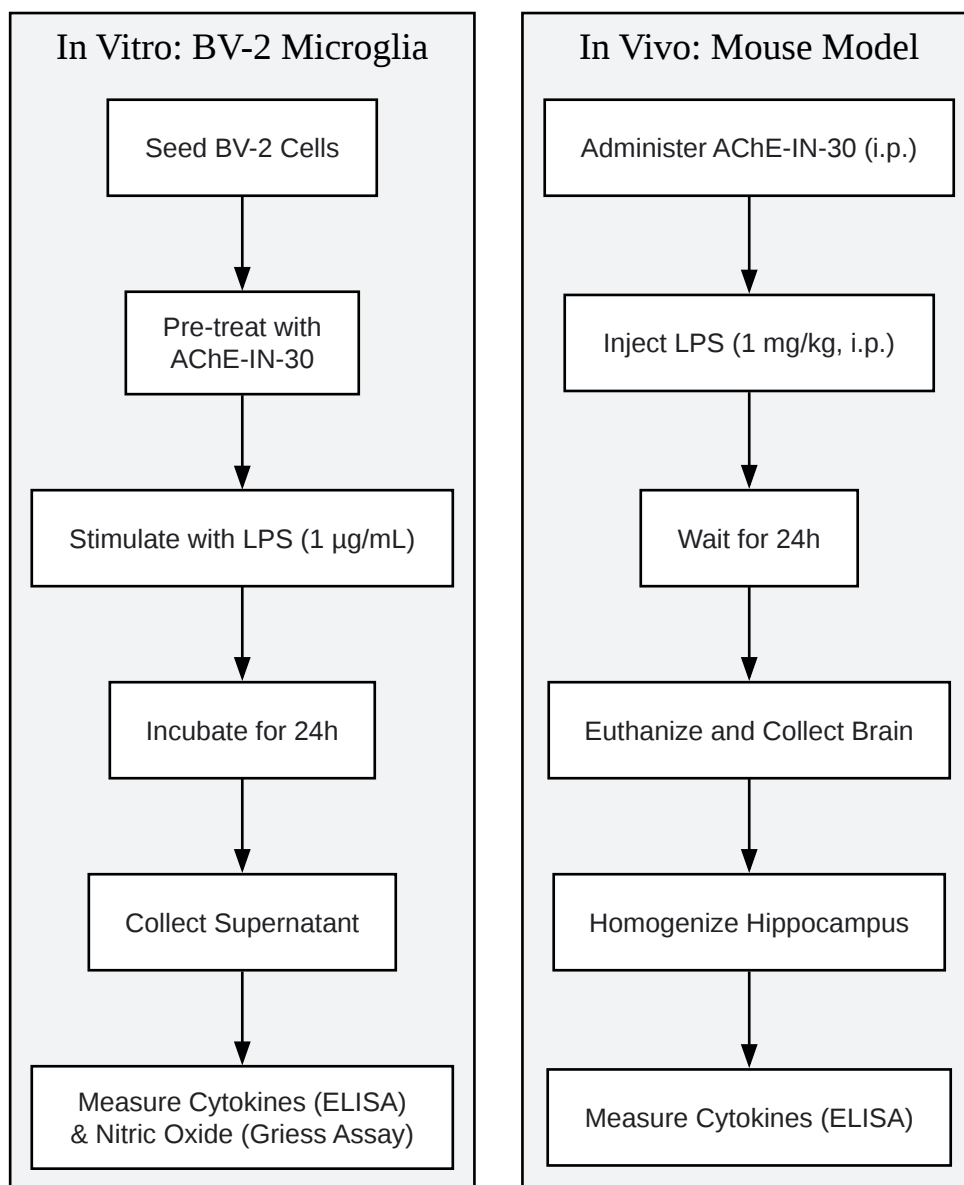
- **Animal Acclimation:** Acclimate mice to the housing conditions for at least one week before the experiment.
- **Grouping:** Randomly divide the mice into three groups: Vehicle + Saline, Vehicle + LPS, and **AChE-IN-30** + LPS.
- **Drug Administration:** Administer **AChE-IN-30** (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
- **Induction of Neuroinflammation:** One hour after drug administration, induce neuroinflammation by i.p. injection of LPS (1 mg/kg). The control group receives a saline injection.
- **Tissue Collection:** At 24 hours post-LPS injection, euthanize the mice and perfuse with cold PBS. Collect the brains and dissect the hippocampus.
- **Tissue Homogenization:** Homogenize the hippocampal tissue in lysis buffer and centrifuge to collect the supernatant.
- **Protein Quantification:** Determine the total protein concentration in the supernatant using a BCA protein assay.
- **Cytokine Measurement:** Measure the levels of TNF- α and IL-1 β in the brain homogenates using specific ELISA kits and normalize to the total protein content.
- **Immunohistochemistry (Optional):** For qualitative analysis of microglial activation, brain sections can be stained with an antibody against Iba1.

Mandatory Visualizations



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Caption: Cholinergic anti-inflammatory pathway in microglia.



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